3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the reaction of 1-ethyl-4-pyrazolecarboxaldehyde with appropriate reagents to form the desired isoxazole ring. One common method involves the use of a cyclization reaction where the aldehyde group reacts with a nitrile oxide intermediate to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. For example, the use of silica-coated magnetic nanoparticles as catalysts has been explored for the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
- 3-(1-Propyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
- 3-(1-Butyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
Uniqueness
3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-5-7(4-11-13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
BLPRMRWFXNEGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.